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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
cyanoindole (CAS No. 15861-36-6), a key heterocyclic building block in medicinal chemistry
and materials science. The document is intended for researchers, scientists, and professionals
in drug development, offering a consolidated resource of its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

6-Cyanoindole, also known as indole-6-carbonitrile, is an aromatic heterocyclic organic
compound. Its structure, consisting of a fused benzene and pyrrole ring with a nitrile
substituent, makes it a valuable intermediate in the synthesis of a wide range of biologically
active molecules and functional materials. Accurate and readily available spectroscopic data is
crucial for the identification, characterization, and quality control of this compound in research
and development settings.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 6-cyanoindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data
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Chemical Shift (8) ppm Multiplicity Assighment

Data not available in search

results

13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm Assighment

Data not available in search results

Note: While specific chemical shifts for 6-cyanoindole were not found in the provided search
results, the availability of *H and 3C NMR spectra is confirmed by chemical suppliers. The data
for related indole derivatives suggests the aromatic protons would appear in the range of 7-8
ppm and the pyrrolic protons between 6.5 and 7.5 ppm. The carbon signals would be expected
in the aromatic region (100-140 ppm), with the nitrile carbon appearing at a distinct chemical
shift.

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment
~2220-2240 Strong C=N stretch (Nitrile)
~3400 Medium-Strong N-H stretch (Pyrrole)
~3100-3000 Medium Aromatic C-H stretch
~1600-1450 Medium-Strong Aromatic C=C skeletal

vibrations

Note: The characteristic nitrile stretch is a strong and sharp peak, making it a key diagnostic
band in the IR spectrum. The N-H stretch of the indole ring is also a prominent feature.

Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/product/b017180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Relative Intensity (%) Assighment

142 High [M]* (Molecular lon)

Data not available in search

results

Note: The molecular ion peak is expected at an m/z corresponding to the molecular weight of
6-cyanoindole (142.16 g/mol ). Fragmentation patterns would likely involve the loss of HCN
and other characteristic cleavages of the indole ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

A solution of 6-cyanoindole (typically 5-25 mg) is prepared in a deuterated solvent (e.g.,
CDCls or DMSO-ds) and transferred to an NMR tube. *H and 13C NMR spectra are acquired on
a high-field NMR spectrometer (e.g., 400 MHz or higher). For *H NMR, standard acquisition
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, with
chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm. For 3C NMR, proton
decoupling is typically used to simplify the spectrum, and chemical shifts are referenced to the
solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of solid 6-cyanoindole can be obtained using a Fourier Transform Infrared
(FTIR) spectrometer. The sample can be prepared as a KBr pellet, where a small amount of the
compound is ground with potassium bromide and pressed into a thin disk. Alternatively, an
Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed
directly on the ATR crystal. A background spectrum is recorded prior to the sample
measurement, and the final spectrum is typically recorded over the range of 4000-400 cm~1.

Mass Spectrometry
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Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EIl)
or electrospray ionization (ESI) source. For EI-MS, a small amount of the sample is introduced
into the instrument, where it is vaporized and bombarded with a high-energy electron beam,
causing ionization and fragmentation. The resulting ions are then separated based on their
mass-to-charge ratio. For ESI-MS, the sample is dissolved in a suitable solvent and introduced
into the mass spectrometer through a charged capillary, generating ions that are then analyzed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic
characterization of a compound like 6-cyanoindole.
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General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 6-Cyanoindole: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017180#6-cyanoindole-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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